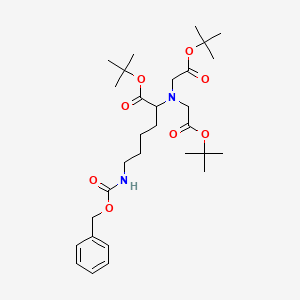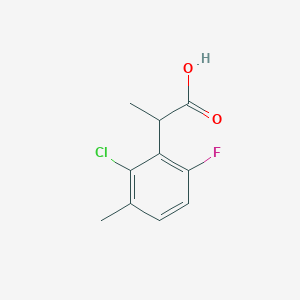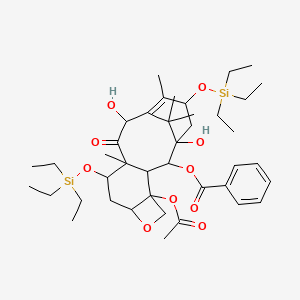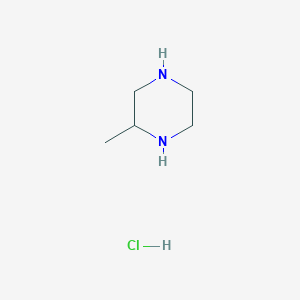
(2S)-2-Methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methylpiperazine Hydrochloride is a chiral compound that belongs to the class of piperazines. It is widely used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity. The compound is characterized by the presence of a methyl group attached to the second carbon of the piperazine ring, and it exists as a hydrochloride salt, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methylpiperazine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-2-Methylpiperazine.
Hydrochloride Formation: The free base of (S)-2-Methylpiperazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of (S)-2-Methylpiperazine Hydrochloride is carried out in large-scale reactors. The process involves:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are used.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain high-purity (S)-2-Methylpiperazine Hydrochloride.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methylpiperazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated piperazine derivatives.
Scientific Research Applications
(S)-2-Methylpiperazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methylpiperazine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methylpiperazine: The non-chiral version of the compound.
N-Methylpiperazine: Another derivative with a methyl group attached to the nitrogen atom.
Piperazine Hydrochloride: The parent compound without the methyl group.
Uniqueness: (S)-2-Methylpiperazine Hydrochloride is unique due to its chiral nature, which can impart specific biological activity and selectivity in pharmaceutical applications. Its solubility as a hydrochloride salt also makes it more versatile in various chemical reactions and formulations.
Properties
Molecular Formula |
C5H13ClN2 |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5-4-6-2-3-7-5;/h5-7H,2-4H2,1H3;1H |
InChI Key |
HDJSDBRVZJYCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)



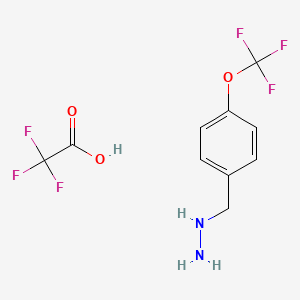
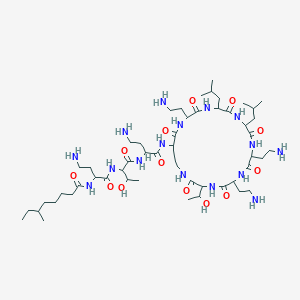
![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
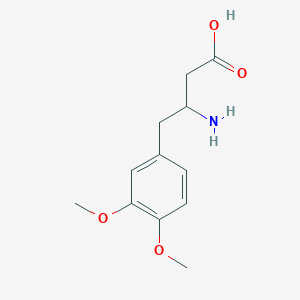
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
